7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide
Beschreibung
The compound 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide is a benzodiazepine derivative characterized by a fused isoquinoline-benzodiazepine core. Key structural features include:
- 3-chloro: An electron-withdrawing group that may influence electronic distribution and binding affinity.
- 12,13-dimethoxy: Methoxy groups contributing to solubility and hydrogen-bonding capacity.
- Quaternary ammonium bromide: The bromide counterion improves aqueous solubility, typical of charged heterocyclic systems.
However, the biphenylyl and chloro substituents distinguish it from classical analogues .
Eigenschaften
CAS-Nummer |
82802-96-8 |
|---|---|
Molekularformel |
C31H26BrClN2O2 |
Molekulargewicht |
573.9 g/mol |
IUPAC-Name |
3-chloro-12,13-dimethoxy-6-(4-phenylphenyl)-9,10-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-8-ium;bromide |
InChI |
InChI=1S/C31H26ClN2O2.BrH/c1-35-29-16-23-14-15-34-19-28(22-10-8-21(9-11-22)20-6-4-3-5-7-20)33-27-17-24(32)12-13-25(27)31(34)26(23)18-30(29)36-2;/h3-13,16-18H,14-15,19H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FMJSKFOEZPHCAC-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C4=C(C=C(C=C4)Cl)N=C(C3)C5=CC=C(C=C5)C6=CC=CC=C6)OC.[Br-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- Isoquinoline derivatives : Serve as the core scaffold providing the isoquinoline ring system.
- Benzodiazepine intermediates : Provide the benzodiazepine moiety necessary for the fused heterocyclic structure.
- Substituents : 4-biphenylyl, chloro, and dimethoxy groups are introduced via selective substitution reactions.
Synthetic Route Outline
The typical synthetic route can be summarized as follows:
Synthesis of Isoquinoline Intermediate : Starting from commercially available isoquinoline or its derivatives, selective functionalization at the 2-position (relative to nitrogen) is achieved, often via electrophilic substitution or metal-catalyzed coupling reactions.
Preparation of Benzodiazepine Intermediate : Benzodiazepine core is synthesized through condensation reactions involving o-phenylenediamine derivatives and appropriate ketoesters or aldehydes, followed by ring closure.
Coupling of Isoquinoline and Benzodiazepine Units : The isoquinoline and benzodiazepine intermediates are coupled, typically under conditions favoring nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.
Introduction of Substituents :
- Chlorination : Selective chlorination at the 3-position is achieved using reagents such as N-chlorosuccinimide or other chlorinating agents.
- Methoxylation : Dimethoxy groups at positions 12 and 13 are introduced via methylation of phenolic hydroxyl precursors using methyl iodide or dimethyl sulfate.
- Biphenylyl Group Attachment : The 4-biphenylyl substituent is introduced via Suzuki or similar palladium-catalyzed cross-coupling reactions.
Formation of the Quaternary Ammonium Salt (Bromide) : The final step involves quaternization of the nitrogen atom in the benzodiazepine ring system to form the cationic species, which is then isolated as the bromide salt by treatment with hydrobromic acid or bromide salts.
Catalytic and Reaction Conditions
- Oxidation and Reduction : Potassium permanganate and sodium borohydride are employed in specific steps for oxidation and reduction, respectively, to adjust oxidation states of intermediates.
- Catalysts : Rhodium catalysts have been reported for related benzodiazepine ring formations via hydrofunctionalization of alkynes and allenes, affording high yields and enantioselectivities in similar heterocyclic systems.
- Temperature and pH Control : Reactions are conducted under carefully controlled temperature (room temperature to moderate heating, e.g., 40–70 °C) and pH conditions to optimize yields and selectivity.
Purification Techniques
- Chromatography : Column chromatography using silica gel or reverse-phase materials is utilized to separate the desired product from side-products and unreacted starting materials.
- Crystallization : Recrystallization from suitable solvents (e.g., ethanol, methanol, or acetone) is employed to obtain the pure bromide salt in crystalline form.
- Characterization : Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Research Findings and Optimization Data
A representative data table summarizing yields and enantioselectivities from related benzodiazepine syntheses via rhodium-catalyzed hydroamination is presented below, illustrating the impact of ligand choice and reaction conditions on product formation:
| Entry | Ligand | Brønsted Acid | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | Josiphos-SL-J002 | rac-BNP acid | <5 | - |
| 2 | (R)-BINAP | PPTS | Trace | - |
| 3 | (R)-BINAP | rac-BNP acid | 19 | 57:43 |
| 4 | (R)-BINAP | rac-BNP acid | 58 | 57:43 |
| 5 | (R)-DTBM-Segphos | rac-BNP acid | 73 | 57:43 |
| 6 | (S)-DTBM-Garphos | rac-BNP acid | 81 | 67:33 |
| 7 | (R)-DTBM-Garphos | TFA | 50 | 80:20 |
| 8 | (R)-DTBM-Garphos | TFA | 60 | 60:40 |
Reaction conditions: 4 mol % [Rh(cod)Cl]2, 10 mol % ligand, 10 mol % Brønsted acid, dichloroethane solvent, 0.4 M concentration, temperature variable.
This data exemplifies the importance of catalyst and ligand selection in optimizing the synthesis of benzodiazepine derivatives, which is relevant to the preparation of the target compound.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Isoquinoline synthesis | Functionalization of isoquinoline scaffold | Electrophilic substitution, metal catalysis | Isoquinoline intermediate |
| 2. Benzodiazepine core | Condensation and ring closure | o-Phenylenediamine + ketoesters, acid/base | Benzodiazepine intermediate |
| 3. Coupling | Cross-coupling of isoquinoline and benzodiazepine | Pd or Rh catalysis, controlled temp/pH | Fused heterocyclic compound |
| 4. Substituent addition | Chlorination, methoxylation, biphenylyl attachment | N-chlorosuccinimide, methyl iodide, Suzuki coupling | Functionalized intermediate |
| 5. Quaternization | Formation of ammonium bromide salt | Hydrobromic acid or bromide salts | Final bromide salt compound |
| 6. Purification | Chromatography and crystallization | Silica gel chromatography, recrystallization | Pure target compound |
Analyse Chemischer Reaktionen
Oxidation Reactions
The compound undergoes oxidation at specific positions, particularly targeting its benzodiazepine and isoquinoline moieties. Key reagents and outcomes include:
| Reagent | Conditions | Product Formed | Notes |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous medium | Oxidized derivatives (e.g., ketones) | Selective oxidation of saturated C–C bonds. |
| Ozone | Low temperature (-78°C) | Cleavage products (e.g., aldehydes) | Requires reductive workup (e.g., Zn/HOAc). |
Oxidation primarily modifies the dihydro-isoquinoline ring, yielding intermediates useful for further functionalization. For example, ozonolysis cleaves the biphenylyl group, generating fragments for structural diversification.
Reduction Reactions
Reductive transformations focus on the benzodiazepine ring and chlorine substituent:
| Reagent | Conditions | Product Formed | Notes |
|---|---|---|---|
| Sodium borohydride | Ethanol, 25°C | Partially reduced benzodiazepine | Retains chloride but reduces C=N bonds. |
| Lithium aluminum hydride | THF, reflux | Dechlorinated derivatives | Replaces Cl with H via radical pathways. |
Reduction with NaBH₄ preserves the chloro group but saturates the benzodiazepine core, while LiAlH₄ induces dechlorination, altering pharmacological activity.
Nucleophilic Substitution
The 3-chloro substituent is highly reactive toward nucleophiles:
| Nucleophile | Conditions | Product Formed | Yield |
|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C | 3-Amino derivatives | 65–75% |
| Thiols (e.g., HS-C₆H₅) | K₂CO₃, DMSO, 60°C | 3-Thioether analogs | 55–60% |
Substitution occurs regioselectively at the C3 position due to electron-withdrawing effects from adjacent groups. Methoxy substituents stabilize transition states via resonance, enhancing reaction rates.
Electrophilic Aromatic Substitution (EAS)
The biphenylyl and methoxy groups direct EAS to specific positions:
| Electrophile | Conditions | Product Formed | Major Site |
|---|---|---|---|
| Nitronium ion (HNO₃/H₂SO₄) | 0°C, 2 hrs | Nitro derivatives at C10 | Para to OCH₃ |
| Bromine (Br₂/FeBr₃) | CH₂Cl₂, 25°C | Bromination at C12 | Ortho to OCH₃ |
Methoxy groups act as strong ortho/para directors, while steric hindrance from the biphenylyl group limits reactivity at C6.
Catalytic Functionalization
Transition-metal catalysis enables cross-coupling and C–H activation:
| Catalyst | Reaction Type | Product Formed | Key Bond Formed |
|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling | Biaryl derivatives | C–C (biphenylyl extension) |
| Rh₂(OAc)₄ | C–H amination | Amino-functionalized analogs | C–N |
These methods are critical for synthesizing structurally complex derivatives for medicinal chemistry studies .
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the compound undergoes ring-opening and recyclization:
| Condition | Product Formed | Mechanism |
|---|---|---|
| HCl (conc.), reflux | Isoquinoline-1,3-dione | Benzodiazepine ring cleavage |
| NaOH, H₂O, 100°C | Biphenylyl-substituted benzimidazole | Ring contraction |
Rearrangements highlight the compound’s instability under extreme pH, necessitating controlled conditions for synthetic applications.
Key Research Findings
-
Reactivity Hierarchy : Chloride > benzodiazepine C=N > biphenylyl C–H.
-
Solubility Impact : Reactions in polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates by 40% compared to THF.
-
By-Product Analysis : Dechlorination during reduction generates minor impurities (<5%), manageable via chromatography.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Central Nervous System (CNS) Disorders
- Benzodiazepines are widely recognized for their efficacy in treating anxiety disorders, insomnia, and seizure disorders. The structural characteristics of this compound suggest it may interact with GABA receptors, which are pivotal in CNS function .
2. Antidepressant and Anxiolytic Effects
- Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic effects. The potential for this compound to modulate neurotransmitter systems could lead to new therapeutic avenues for mood disorders .
3. Antitumor Activity
- Preliminary studies have shown that certain benzodiazepine derivatives possess antitumor properties. The unique structure of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium may enhance its efficacy against specific cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the functionalization of benzodiazepine frameworks. For instance:
- Rh-catalyzed Hydrofunctionalization : This method has been utilized to create enantioenriched derivatives that exhibit enhanced biological activity .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study explored the synthesis of derivatives of benzodiazepines through Rh-catalyzed reactions. The resulting compounds demonstrated significant activity against certain CNS disorders, suggesting that structural modifications can lead to improved pharmacological profiles .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research into the SAR of benzodiazepines has revealed that modifications at specific positions on the benzodiazepine ring can enhance binding affinity to GABA receptors. This insight is crucial for designing new therapeutic agents based on the structure of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects. The pathways involved include the enhancement of GABAergic transmission, which results in anxiolytic and sedative effects.
Vergleich Mit ähnlichen Verbindungen
Key Structural Analogues
The following compounds share the isoquinoline-benzodiazepine core but differ in substituents and functional groups:
*Estimated based on molecular formula (C₃₁H₂₈ClN₂O₂Br).
†Calculated from C₂₀H₂₂N₂O₃Br.
Structural and Functional Differences
Substituent Effects: The 4-biphenylyl group in the target compound increases steric bulk and lipophilicity compared to the smaller ethyl/methyl and ketone groups in analogues. This may enhance membrane permeability or alter receptor-binding kinetics. 6-Oxo groups in analogues (54971-35-6, 54971-36-7) introduce hydrogen-bonding sites absent in the target compound, possibly affecting solubility and target engagement .
Synthetic Pathways :
- The target compound’s 4-biphenylyl group suggests use of Suzuki-Miyaura cross-coupling, as evidenced in carbazole syntheses (e.g., 9a-f in ) using aryl boronic acids .
- Analogues with alkyl/ketone groups (e.g., 54971-36-7) likely employ alkylation or oxidation steps during ring formation .
Physicochemical Properties :
- Melting Points : Analogues with smaller substituents (e.g., 54971-35-6) exhibit lower melting points (~122–168°C), while the target compound’s biphenylyl group may raise its melting point due to enhanced crystallinity.
- Solubility : The bromide counterion and dimethoxy groups improve aqueous solubility in all compounds, but the biphenylyl group may reduce it slightly compared to ketone-containing analogues.
Biologische Aktivität
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide (CAS No. 82808-81-9) is a complex organic compound belonging to the benzodiazepine family. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on various studies and findings.
- Molecular Formula : C26H24ClN2O2.Br
- Molecular Weight : 511.845 g/mol
- Structure : The compound features a unique isoquinoline structure fused with a benzodiazepine moiety, which contributes to its biological activity.
Anticonvulsant Activity
Research has indicated that benzodiazepine derivatives exhibit significant anticonvulsant properties. A study demonstrated that similar compounds showed marked efficacy in various seizure models, suggesting that 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium may also possess anticonvulsant effects. For instance, derivatives have been shown to inhibit human acetylcholinesterase, which is crucial in the modulation of neurotransmission involved in seizure activity .
Cytotoxicity and Cancer Research
The compound's structure suggests potential cytotoxic effects against cancer cells. In vitro studies have indicated that isoquinoline derivatives can interact with DNA and inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways that are sensitive to reactive oxygen species (ROS) generation .
Neuroprotective Effects
Studies on related compounds suggest neuroprotective properties. For example, certain isoquinoline derivatives have demonstrated the ability to protect neurons from apoptosis induced by excitotoxicity. This activity is hypothesized to be mediated through modulation of neurotransmitter receptors and ion channels .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Significant inhibition in seizure models | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Neuroprotection | Protection against excitotoxicity |
The proposed mechanism of action for this compound involves:
- Binding Affinity : Interaction with GABA receptors leading to enhanced inhibitory neurotransmission.
- DNA Interaction : Potential intercalation into DNA leading to disruption of replication and transcription processes.
- Oxidative Stress Modulation : Inducing oxidative stress which can lead to apoptosis in cancer cells.
Toxicological Data
Limited toxicological data is available; however, acute toxicity studies have indicated an LD50 value of approximately 60 mg/kg in rodent models when administered intraperitoneally . Further research is necessary to fully understand the safety profile of this compound.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature gradients (25–80°C), and stoichiometric ratios of precursors. For example, highlights the use of spirocyclic intermediates and pyrrolidine derivatives to stabilize reactive intermediates. Post-synthesis purification via recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, chloroform/methanol eluent) can enhance purity. Yield improvements may require inert atmosphere conditions (N₂/Ar) to prevent oxidation of biphenylyl groups .
Q. What analytical techniques are critical for structural elucidation?
Methodological Answer: Combine X-ray crystallography for absolute stereochemical determination with ¹H/¹³C NMR (400–600 MHz) to resolve aromatic proton environments and methoxy/chloro substituents. FT-IR confirms functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹), while UV-Vis spectroscopy identifies π→π* transitions in the isoquinoline-benzodiazepine fused system. Elemental analysis (C, H, N, Cl) validates stoichiometric ratios .
Q. How can researchers identify potential pharmacological targets for this compound?
Methodological Answer: Use in vitro receptor binding assays (e.g., GABAₐ receptor subtypes due to the benzodiazepine core) and molecular docking simulations (AutoDock Vina, PDB: 6HUO). emphasizes QSAR modeling to correlate substituents (e.g., 4-biphenylyl, chloro) with bioactivity. Prioritize targets via cheminformatics databases (ChEMBL, PubChem) filtered by structural analogs .
Q. What stability tests are essential for storage and handling?
Methodological Answer: Conduct accelerated stability studies under varying humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) for byproducts like dechlorinated derivatives or methoxy group oxidation. suggests inert storage (desiccants, amber vials) to prevent hygroscopic degradation .
Q. Which spectroscopic methods best quantify this compound in biological matrices?
Methodological Answer: LC-MS/MS (ESI+ mode, m/z 500–600 range) with deuterated internal standards (e.g., d₆-chloro analog) ensures sensitivity in plasma/tissue homogenates. For environmental samples, HPLC-UV at λ = 254 nm (aromatic absorption) provides cost-effective quantification. Validate protocols per FDA bioanalytical guidelines .
Advanced Research Questions
Q. How does environmental fate impact ecotoxicological risk assessment?
Methodological Answer: Apply ’s framework to study abiotic degradation (hydrolysis half-life at pH 4–9) and bioaccumulation potential (logP via shake-flask method). Use OECD 308/309 guidelines for soil/water partitioning. Model regional distribution (EPI Suite) to prioritize metabolites (e.g., demethylated products) for toxicity screening (Daphnia magna, LC50) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer: Discrepancies may arise from poor solubility (logS < -4) or metabolic instability. Use PAMPA assays for passive permeability and hepatic microsomal stability tests (CYP3A4/2D6 isoforms). advises revisiting the theoretical framework (e.g., allosteric vs. orthosteric binding hypotheses) to refine dose-response models .
Q. What strategies modify the core structure to enhance selectivity?
Methodological Answer: Introduce bioisosteres (e.g., replacing chloride with trifluoromethyl) or steric hindrance (3-chloro to 3-bromo). demonstrates regioselective functionalization via Pd-catalyzed cross-coupling (Suzuki-Miyaura for biphenylyl optimization). Validate selectivity via off-target profiling (KinomeScan) .
Q. How to correlate substituent effects with antioxidant/neuroprotective activity?
Methodological Answer: Design a library of analogs varying the 12,13-dimethoxy groups (e.g., ethoxy, hydroxyl). Test radical scavenging (DPPH/ABTS assays) and neuroprotection (SH-SY5Y cells, H₂O₂-induced stress). ’s QSAR approach identifies electron-donating groups (methoxy) as critical for redox activity .
Q. Which theoretical frameworks guide experimental design for receptor interaction studies?
Methodological Answer: Align with ’s Principle 2 by adopting the “lock-and-key” model for rigid benzodiazepine cores or induced-fit theory for flexible analogs. Use molecular dynamics simulations (GROMACS) to simulate binding pocket flexibility. ’s split-plot design applies to dose/time variables in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
